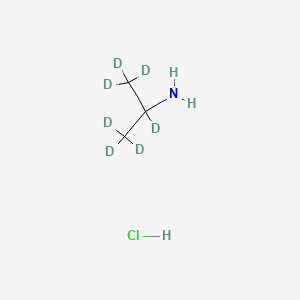

iso-Propyl-d7-amine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-NDCOIKGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-10-0 | |

| Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to the Procurement and Application of iso-Propyl-d7-amine

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of stable isotopes represents a powerful tool to modulate molecular properties and elucidate metabolic pathways. Among the deuterated building blocks gaining prominence is iso-propyl-d7-amine (CAS No. 106658-09-7), a versatile synthon whose applications span from internal standards in pharmacokinetic studies to the generation of novel deuterated active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the commercial landscape for iso-propyl-d7-amine, offering insights into supplier evaluation, quality control, and best practices for its application and handling.

The Scientific Imperative for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug molecule. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step can be slowed down by deuteration.[2][3] This strategic attenuation of metabolism can lead to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and potentially a more favorable safety and tolerability profile.[4][5] The first report of a KIE in drug metabolism dates back to 1961, and since then, numerous efforts have been made to leverage this principle in drug design.[4]

iso-Propyl-d7-amine, with all seven hydrogens on the isopropyl moiety replaced by deuterium, serves as a valuable building block for introducing a deuterated isopropyl group into a target molecule. This can be particularly advantageous for APIs where the isopropyl group is a site of metabolic vulnerability.

The Commercial Supplier Landscape for iso-Propyl-d7-amine

A critical first step in any research or development program is the reliable procurement of high-quality starting materials. For iso-propyl-d7-amine, several reputable suppliers offer various grades and specifications. The following table provides a comparative overview of prominent commercial sources.

| Supplier | Product Name/Number | Isotopic Purity (atom % D) | Chemical Purity | Available Forms |

| Sigma-Aldrich (Merck) | Isopropyl-d7-amine (Product No. 613584) | 98 atom % D | 98% (CP) | Neat Liquid |

| LGC Standards | iso-Propyl-d7-amine HCl (Product No. CDN-D-5193) | 99 atom % D[6] | min 98%[6] | Hydrochloride Salt[6] |

| CDN Isotopes | iso-Propyl-d7-amine HCl (Product No. D-5193) | 99 atom % D[7] | - | Hydrochloride Salt[7] |

| Cambridge Isotope Laboratories, Inc. | Isopropylamine (isopropyl-D₇, 98%) | 98%[8] | - | Not specified[8] |

| Clearsynth Labs Limited | iso-Propyl-d7-amine HCl | - | - | Hydrochloride Salt[8] |

| TLC Pharmaceutical Standards | Custom Synthesis | Project-specific | Project-specific | Various[9] |

Note: Isotopic and chemical purity levels can vary between batches. Always refer to the supplier's Certificate of Analysis for specific lot information. Some suppliers may offer custom synthesis for higher isotopic enrichment or different salt forms.[9]

Quality Control and Interpretation of Analytical Data

Ensuring the identity, purity, and isotopic enrichment of iso-propyl-d7-amine is paramount for the integrity of subsequent research. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests.[9][10]

Isotopic Enrichment Determination

The isotopic enrichment, or the percentage of deuterium at a specific labeled position, is a critical parameter.[11] It is typically determined by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ²H-NMR (Deuterium-NMR) can be employed. ¹H-NMR is highly precise for quantifying the small amounts of residual protons in a highly deuterated sample.[11] Conversely, ²H-NMR directly observes the deuterium signal, providing rich information for structure verification and impurity identification, especially when proton signals are weak.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment by analyzing the distribution of isotopologues.[13] The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms.

Chemical Purity Assessment

Standard analytical techniques are used to assess chemical purity:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the main component from any chemical impurities.

-

Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

-

Elemental Analysis (EA): Determines the elemental composition of the compound.

A thorough review of the CoA is essential to confirm that the material meets the specific requirements of your application.

Experimental Workflow: Supplier Selection and Qualification

The selection of a suitable supplier for a critical raw material like iso-propyl-d7-amine should follow a structured process to mitigate risks to project timelines and outcomes.

Caption: A workflow for qualifying commercial suppliers of iso-Propyl-d7-amine.

Synthesis and Potential Impurities

While detailed proprietary synthesis methods are not always disclosed, the general synthesis of isopropylamine often involves the reductive amination of acetone.[14] The synthesis of the deuterated analog would likely utilize deuterated starting materials such as deuterated acetone and a deuterium source for reduction. Potential impurities could include under-deuterated species (e.g., d1-d6 isopropylamine), residual starting materials, and byproducts from side reactions. Understanding the synthetic route can aid in predicting and testing for potential impurities that may not be listed on a standard CoA.

Safe Handling, Storage, and Disposal

As with all chemicals, proper safety protocols must be followed when handling iso-propyl-d7-amine.

Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

Store in a cool, dry, and well-ventilated area.[15]

-

Keep containers tightly closed to prevent moisture absorption and potential isotopic dilution.[15]

-

Store away from incompatible materials such as oxidizing agents.

Disposal

-

Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.[16][17]

-

Do not dispose of down the drain or in regular trash.[18]

Conclusion

iso-Propyl-d7-amine is a valuable tool for researchers and drug developers seeking to leverage the kinetic isotope effect and other benefits of deuteration. A thorough understanding of the commercial supplier landscape, coupled with rigorous in-house quality control, is essential for ensuring the success of research and development programs. By following the guidelines outlined in this technical guide, scientists can confidently source and utilize high-quality iso-propyl-d7-amine to advance their scientific endeavors.

References

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 8(11), 10975-11004. Retrieved from [Link]

-

Raval, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(4), 481-489. Retrieved from [Link]

-

Zhong, S., et al. (2020). Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD. Organic Letters, 22(24), 9609-9613. Retrieved from [Link]

-

Shao, L., et al. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]

-

FUJIFILM Wako Chemicals. Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

- Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.

-

Difaem & EPN. A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

-

PubMed. Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD. Retrieved from [Link]

-

Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

-

Scott, D. O., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205736. Retrieved from [Link]

-

Phoenix Scientific. Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

-

Sciencemadness.org. Isopropylamine one pot synthesis. Retrieved from [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

ResearchGate. The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

-

Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

- Google Patents. CN103965055A - Synthesis method of isopropyl amine.

-

AdventHealth University. Hazardous Waste Management Manual. Retrieved from [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 6. iso-Propyl-d7-amine HCl | LGC Standards [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 106658-09-7 CAS Manufactory [m.chemicalbook.com]

- 9. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 10. 异丙胺-d7 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 11. isotope.com [isotope.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]

- 15. ufz.de [ufz.de]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. ethz.ch [ethz.ch]

Methodological & Application

The Strategic Use of iso-Propyl-d7-amine as an Internal Standard in Quantitative Mass Spectrometry

An Application Guide for Researchers and Bioanalysts

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of iso-Propyl-d7-amine as a stable isotope-labeled (SIL) internal standard (IS) in quantitative mass spectrometry-based assays. We delve into the core principles of internal standardization, the specific advantages of using a deuterated analog, and the key physicochemical properties of iso-Propyl-d7-amine. Detailed, field-tested protocols are provided for solution preparation, sample extraction, and the development of robust LC-MS/MS methods. Furthermore, this guide addresses critical aspects of data analysis, system validation, and troubleshooting, establishing a framework for achieving high-quality, reproducible, and accurate quantitative results in complex biological matrices.

Introduction: The Cornerstone of Accurate Quantification

In the landscape of drug discovery, development, and clinical diagnostics, liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for its sensitivity and selectivity in quantifying analytes within complex biological matrices.[1] However, the journey from sample to result is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and matrix-induced ionization suppression or enhancement can all compromise the accuracy and precision of quantitative data.[2]

The use of an internal standard is a fundamental strategy to correct for these variations.[1] An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical workflow are effectively normalized.

While structurally similar analogs can serve as internal standards, Stable Isotope-Labeled (SIL) versions of the analyte are widely considered the most reliable choice.[3][4] SILs, such as iso-Propyl-d7-amine, are chemically identical to the analyte of interest (in this case, isopropylamine), ensuring they co-elute chromatographically and exhibit nearly identical behavior during extraction and ionization.[5] This minimizes variability and provides the most accurate correction for potential matrix effects.[4] iso-Propyl-d7-amine, a deuterated form of the simple primary amine isopropylamine, serves as an exemplary SIL-IS for the quantification of its unlabeled counterpart and can be a valuable tool in methods analyzing structurally related small molecules.

Part 1: Foundational Principles & Physicochemical Properties

The Rationale for Deuterium Labeling

The selection of a SIL-IS is a critical decision in method development. Deuterium (²H or D) is the most commonly used stable isotope for labeling due to its relative cost-effectiveness and the ease of synthetic incorporation.[5]

Causality Behind the Choice:

-

Minimal Isotopic Effect: The substitution of hydrogen with deuterium results in a negligible change to the molecule's chemical properties (e.g., pKa, polarity, reactivity). This ensures that the SIL-IS and the native analyte behave almost identically during sample preparation and chromatographic separation.[5] While minor chromatographic shifts can sometimes be observed with a high degree of deuteration, these are typically manageable.[6][7]

-

Distinct Mass-to-Charge Ratio (m/z): The key advantage is the mass difference. For iso-Propyl-d7-amine, the seven deuterium atoms increase the molecular weight by seven daltons, creating a clear mass shift that is easily resolved by a mass spectrometer. This allows for simultaneous detection of the analyte and the IS without cross-talk or interference.

-

Label Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For iso-Propyl-d7-amine, the deuterium atoms are placed on carbon atoms, which are non-exchangeable sites. This is crucial for data integrity, as placing labels on heteroatoms (like the nitrogen in the amine group) would lead to H/D exchange with the solvent, rendering the standard useless.[5]

Physicochemical & Mass Spectrometry Data

Accurate method development begins with a thorough understanding of the internal standard's properties.

| Property | Value | Source |

| Analyte Name | iso-Propyl-d7-amine | [8] |

| Synonym | 2-Aminopropane-d₇ | |

| CAS Number | 106658-09-7 | [8] |

| Molecular Formula | C₃D₇H₂N | [8] |

| Molecular Weight | 66.15 g/mol | [8] |

| Unlabeled MW | 59.11 g/mol | [9] |

| Mass Shift | +7 amu | |

| Boiling Point | 33-34 °C | |

| Density | 0.775 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [10] |

| Appearance | Clear colorless liquid | [9] |

Table 1: Key Physicochemical Properties of iso-Propyl-d7-amine.

Part 2: Application Protocols

The following protocols provide a robust framework for incorporating iso-Propyl-d7-amine into a quantitative workflow.

Protocol 1: Preparation of Stock and Working Solutions

Principle: Accurate preparation of stock and working solutions is paramount for reliable quantification. Working with a volatile and hygroscopic compound like isopropylamine requires careful handling to prevent concentration changes due to evaporation or water absorption.[9]

Step-by-Step Methodology:

-

Equilibration: Allow the sealed vial of iso-Propyl-d7-amine to equilibrate to room temperature (approx. 30 minutes) before opening to prevent condensation of atmospheric moisture.

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Tare a clean, dry amber glass vial with a screw cap on an analytical balance.

-

Using a calibrated pipette, carefully transfer a precise volume of iso-Propyl-d7-amine into the vial (e.g., 12.9 µL, considering its density of 0.775 g/mL to get ~10 mg). For higher accuracy, especially with neat materials, weighing the liquid is recommended.

-

Record the exact weight.

-

Add the appropriate volume of a suitable solvent (e.g., Methanol, Acetonitrile) to achieve the target concentration of 1 mg/mL.

-

Cap the vial tightly, vortex for 30 seconds to ensure complete dissolution, and label clearly.

-

-

Intermediate & Working Solution Preparation:

-

Prepare an intermediate stock solution (e.g., 10 µg/mL) by performing a 1:100 dilution of the primary stock solution.

-

From this intermediate stock, prepare the final Internal Standard Working Solution (ISWS). The concentration of the ISWS should be chosen so that the final concentration in the sample results in a robust and reproducible MS signal, typically in the mid-range of the calibration curve's response. A common starting point is a 50-100 ng/mL ISWS.

-

| Solution | Recommended Concentration | Dilution From | Solvent | Storage |

| Primary Stock | 1 mg/mL | Neat Material | Methanol | -20°C |

| Intermediate Stock | 10 µg/mL | Primary Stock | Methanol | -20°C |

| IS Working Solution | 100 ng/mL | Intermediate Stock | 50:50 Methanol:Water | 4°C (short-term) |

Table 2: Recommended Solution Preparation Scheme.

Protocol 2: Sample Preparation and Extraction

Principle: The internal standard must be added to the sample at the earliest possible stage to account for analyte loss during all subsequent steps (e.g., protein precipitation, liquid-liquid extraction, evaporation, and reconstitution).[1]

Step-by-Step Methodology (Example: Protein Precipitation):

-

Aliquot 100 µL of the biological sample (e.g., plasma, urine), calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add a small, precise volume (e.g., 10 µL) of the IS Working Solution to each tube. Vortex briefly.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH adjustment) to each tube.

-

Mix and Centrifuge: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in a volume of mobile phase A (e.g., 100 µL) suitable for LC-MS injection. Mix thoroughly.

Protocol 3: LC-MS/MS Method Parameters

Principle: The goal is to achieve baseline separation of the analyte from endogenous interferences while ensuring a robust and reproducible signal in the mass spectrometer. The +7 amu mass difference allows for highly specific detection using Multiple Reaction Monitoring (MRM).

Chromatography (Example for a small polar amine):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm) is a common starting point. For very polar amines, a HILIC column might provide better retention.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, improving peak shape and ionization efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: Start with a low percentage of organic phase (e.g., 5% B), ramp up to elute the analyte, and then re-equilibrate. A typical run time would be 5-10 minutes.[11]

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization Positive (ESI+). Amines readily accept a proton to form a positive ion.

-

MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). A "quantifier" transition is used for measurement, and a "qualifier" is used for confirmation.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Isopropylamine | 60.1 | 43.1 (loss of NH₃) | 42.1 |

| iso-Propyl-d7-amine | 67.1 | 49.1 (loss of NH₃) | 46.1 (loss of C₂H₃D₂) |

Table 3: Example MRM transitions for isopropylamine and its d7-labeled internal standard. Note: These values are theoretical and must be optimized empirically on the specific mass spectrometer being used.

Part 3: Data Analysis and System Validation

Building the Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte in the prepared calibrators. A linear regression with a 1/x or 1/x² weighting is typically applied to generate the line of best fit. The concentration of unknown samples is then interpolated from this curve.

Assessing Method Performance

Using iso-Propyl-d7-amine allows for rigorous validation of the bioanalytical method.

-

Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high) in replicate. The IS ensures that even with slight variations in recovery, the calculated concentration remains accurate.[2]

-

Recovery: The efficiency of the extraction process. It is assessed by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. The IS response should be consistent across these samples.

-

Matrix Effect: The IS is the ultimate tool for assessing matrix effects.[4] By comparing the analyte/IS ratio in a post-extraction spiked sample (in matrix) to a neat solution, the suppressive or enhancing effect of the biological matrix can be quantified. Because the SIL-IS co-elutes and has the same chemical properties, it experiences the same matrix effect as the analyte, effectively canceling it out in the final ratio.[2]

Troubleshooting: Interpreting IS Response

A stable IS response across an analytical batch is an indicator of a robust method. Deviations can signal problems.[1]

Conclusion

iso-Propyl-d7-amine is an exemplary stable isotope-labeled internal standard that, when used correctly, significantly enhances the quality of quantitative bioanalytical data. Its chemical similarity to its unlabeled counterpart ensures it effectively tracks and corrects for variability throughout the entire analytical process, from extraction to detection. By following the detailed protocols and principles outlined in this guide, researchers can develop and validate robust, accurate, and reproducible LC-MS/MS assays that meet the stringent requirements of the pharmaceutical and clinical research industries. The investment in a high-quality SIL-IS like iso-Propyl-d7-amine is a direct investment in data integrity and confidence.[4]

References

- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Wang, L., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.

- Sci-Hub. (n.d.). Sci-Hub.

- MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- LGC Standards. (n.d.). Isopropyl-d7-amine | TRC-I823977-100MG.

- PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

- PubMed. (n.d.). Evaluation of internal standards for the analysis of amphetamine and methamphetamine.

- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.

- ACS Publications. (n.d.). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine.

- Sigma-Aldrich. (n.d.). Isopropyl-d7-amine D 98atom , 98 CP 106658-09-7.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- ChemicalBook. (2025). ISO-PROPYL-D7-AMINE HCL | 106658-09-7.

- (n.d.). Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma.

- ECHEMI. (n.d.). Buy ISO-PROPYL-D7-AMINE HCL from HANGZHOU LEAP CHEM CO., LTD..

- KCAS Bio. (2017). The Value of Deuterated Internal Standards.

- Google Patents. (n.d.). CN1054366C - Process for producing isopropyl amine.

- (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.

- PubChem - NIH. (n.d.). Isopropylamine | C3H9N | CID 6363.

- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

- PubMed. (n.d.). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.

- CymitQuimica. (n.d.). Isopropyl-d7-amine Hydrochloride.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isopropyl-d7-amine | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 9. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. academic.oup.com [academic.oup.com]

Application Note: Quantitative Analysis of Isopropylamine in Pharmaceutical Matrices using iso-Propyl-d7-amine by Isotope Dilution LC-MS/MS

Abstract

This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of isopropylamine in a pharmaceutical matrix using its stable isotope-labeled analogue, iso-Propyl-d7-amine, as an internal standard. The methodology is based on the principle of isotope dilution mass spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy, precision, and reliability by effectively compensating for matrix effects, variations in sample preparation, and instrument response fluctuations. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a robust method for quantifying residual isopropylamine, a common reagent and potential impurity in pharmaceutical manufacturing.[1][2]

The Foundational Principle: Isotope Dilution Mass Spectrometry

Quantitative analysis in complex matrices, such as pharmaceutical formulations or biological fluids, is often challenged by phenomena known as matrix effects. These effects, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification. The most effective strategy to mitigate these issues is the use of a stable isotope-labeled (SIL) internal standard in an isotope dilution mass spectrometry (IDMS) workflow.[3][4][5]

A SIL internal standard is an ideal mimic of the analyte. It is chemically identical, meaning it shares the same extraction recovery, chromatographic retention time, and ionization efficiency.[6] However, it is mass-differentiated by the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). Because the analyte and the SIL internal standard behave nearly identically throughout the entire analytical process, any signal variation experienced by the analyte will be mirrored by the internal standard.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification regardless of matrix interference or sample loss during preparation.[4][8]

iso-Propyl-d7-amine is the deuterated analogue of isopropylamine.[9][] Isopropylamine is a widely used chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[11] Its presence in the final drug product must be controlled and quantified to ensure safety and meet regulatory requirements. This protocol establishes a definitive method for this purpose.

Analyte & Internal Standard Profile

| Parameter | Isopropylamine (Analyte) | iso-Propyl-d7-amine (Internal Standard) |

| Structure | (CH₃)₂CHNH₂ | (CD₃)₂CDNH₂ |

| CAS Number | 75-31-0 | 106658-09-7[9][12] |

| Molecular Formula | C₃H₉N | C₃D₇H₂N[9] |

| Molecular Weight | 59.11 g/mol | 66.15 g/mol [9] |

| Boiling Point | ~32.4 °C[13] | ~33-34 °C[12] |

| Properties | Colorless, volatile, hygroscopic liquid with an ammonia-like odor.[13] | Colorless oil.[] |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. Adherence to the described steps for preparing calibration standards and quality control samples alongside the unknown samples ensures the integrity and reliability of the generated data.

Materials and Reagents

-

Standards: Isopropylamine (≥99.5% purity), iso-Propyl-d7-amine (≥98% isotopic purity).[]

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic Acid (LC-MS Grade, ~99%).

-

Equipment: Analytical balance, calibrated pipettes, Class A volumetric flasks, vortex mixer, centrifuge, autosampler vials.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Preparation of Standard and QC Solutions

Causality Note: The preparation of accurate stock and working solutions is the cornerstone of quantitative analysis. Any error at this stage will propagate throughout the entire experiment. Using Class A volumetric glassware and calibrated pipettes is mandatory for accuracy.

-

Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of iso-Propyl-d7-amine into a 10 mL volumetric flask.

-

Dissolve and bring to volume with Methanol.

-

-

Analyte Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Isopropylamine into a 10 mL volumetric flask.

-

Dissolve and bring to volume with Methanol.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Perform a serial dilution of the IS Stock Solution with 50:50 Methanol:Water. For example, pipette 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute (yields 1 µg/mL), then pipette 1 mL of this solution into a 10 mL flask and dilute to volume.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of working solutions of the analyte by serially diluting the Analyte Stock Solution.

-

Prepare Calibration Standards and QC samples by spiking the appropriate analyte working solution into a blank matrix (e.g., a placebo formulation of the drug product). A typical concentration range might be 1-1000 ng/mL.

-

Sample Preparation: Protein Precipitation

Causality Note: This protocol uses protein precipitation, a common "dilute-and-shoot" technique for biological matrices. Acetonitrile is used not only to precipitate proteins but also to release the analyte from any potential binding. The internal standard is added prior to this step to account for any analyte loss during protein removal.

-

Pipette 50 µL of each sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Working Internal Standard Solution (100 ng/mL) to every tube.

-

Add 200 µL of Acetonitrile to each tube to precipitate proteins and other matrix components.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of Water with 0.1% Formic Acid.

-

Cap the vial and vortex briefly. The sample is now ready for injection.

LC-MS/MS Instrumental Conditions

Causality Note: A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase gradient is designed to effectively separate the polar isopropylamine from the injection solvent front and any potential interferences. Electrospray ionization in positive mode (ESI+) is selected because amines readily accept a proton to form a positive ion [M+H]⁺.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | CE (eV) |

| Isopropylamine | 60.1 | 43.1 | 0.05 | 15 |

| iso-Propyl-d7-amine | 67.1 | 49.1 | 0.05 | 15 |

Data Analysis, Validation, and System Suitability

Quantitative Analysis

The concentration of isopropylamine in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio (Isopropylamine Peak Area / iso-Propyl-d7-amine Peak Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) is applied to the curve.

Method Validation Framework

For use in a regulated environment, this method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH Q2(R2)).[14] The validation process provides documented evidence that the procedure is fit for its intended purpose.[15][16]

Table 4: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | Ensures signal is from the analyte only | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Linearity & Range | Defines the concentration range of reliable quantitation | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Closeness of measured value to true value | Mean concentration of QCs within ±15% of nominal value. |

| Precision | Degree of scatter between measurements | Coefficient of Variation (%CV) ≤15% for QC samples. |

| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision | Signal-to-Noise > 10; Accuracy within ±20%; %CV ≤20%. |

| Matrix Effect | Assesses signal suppression or enhancement | Post-extraction spike response should be consistent across different matrix lots. |

| Stability | Analyte stability in matrix under various conditions | Recovery within ±15% of baseline after storage (e.g., freeze-thaw, bench-top). |

Example Quantitative Data

The following table represents typical accuracy and precision data obtained from a validation run using three levels of Quality Control samples, analyzed in replicates of six (n=6) on three separate days.

Table 5: Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 5.0 | 5.2 | 104.0 | 6.8 |

| Mid QC | 50.0 | 48.9 | 97.8 | 4.5 |

| High QC | 500.0 | 508.1 | 101.6 | 3.2 |

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

Caption: High-level workflow for quantitative analysis.

References

-

More, R., et al. (2019). Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate. Journal of Biomedical and Pharmaceutical Research. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (2003). Isopropylamine. Method Number: PV2126. Available at: [Link]

-

Shaik, M., et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

-

Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. Available at: [Link]

-

Sci-Hub. General Scientific Publications. Available at: [Link]

-

Nagaraju, C., et al. (2016). A simple and sensitive spectrophotometric method for the determination of trace level mono isopropylamine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Wikipedia. Isopropylamine. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

Shibamoto, T., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. Available at: [Link]

- Google Patents. SU892298A1 - Amine quantitative determination method.

-

Eurisotop. Stable Isotope Standards For Mass Spectrometry. Available at: [Link]

-

Hamper, B. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis. Available at: [Link]

-

IKEV. VALIDATION OF ANALYTICAL METHODS. Available at: [Link]

-

Caliskan, C., et al. (2024). Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials. PubMed. Available at: [Link]

-

Frizzo, C.P., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. Available at: [Link]

-

Fay, L.B., et al. (2000). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. ResearchGate. Available at: [Link]

-

van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. CORE. Available at: [Link]

-

American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Available at: [Link]

- Google Patents. CN1054366C - Process for producing isopropyl amine.

-

Tandem Mass Spectrometry. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available at: [Link]

-

Purosolv. Decoding Depth: IPA Unleashed in Pharmaceutical Formulations. Available at: [Link]

-

ResearchGate. Validation of Analytical Methods. Available at: [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

-

ResearchGate. (2013). STUDY ON THE EFFECT OF ISOPROPYL ALCOHOL AS GRANULATING FLUID ON DRUG RELEASE FROM ETHYLCELLULOSE MATRIX TABLET. Available at: [Link]

-

Sciencemadness Wiki. Isopropylamine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Isopropyl-d7-amine | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 11. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 12. ISO-PROPYL-D7-AMINE HCL | 106658-09-7 [chemicalbook.com]

- 13. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 14. fda.gov [fda.gov]

- 15. ikev.org [ikev.org]

- 16. researchgate.net [researchgate.net]

Topic: High-Fidelity Bioanalysis: A Protocol for Sample Preparation using iso-Propyl-d7-amine Spiking

An Application Note for Researchers, Scientists, and Drug Development Professionals

Foundational Principle: The Imperative of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes from complex biological matrices is a cornerstone of reliable decision-making. However, the multi-step nature of sample preparation—from extraction and cleanup to instrumental analysis—introduces significant potential for variability.[1] To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but the gold standard for mass spectrometry (MS)-based assays.[2][3]

This application note provides a detailed protocol and the underlying scientific rationale for employing iso-Propyl-d7-amine as a SIL-IS. As the deuterated analogue of isopropylamine, where seven hydrogen atoms are replaced by deuterium, it is an exemplary internal standard for quantifying its unlabeled counterpart and other structurally similar small molecules.[4][5] The core principle is that a SIL-IS behaves virtually identically to the analyte during sample processing and chromatographic separation but is distinctly quantifiable by the mass spectrometer due to its higher mass.[6] This co-elution and analogous ionization behavior allow for the robust correction of analyte loss and matrix-induced signal fluctuations, thereby ensuring the highest degree of accuracy and precision.[7]

The Scientific Rationale: Causality Behind Experimental Choices

The selection of iso-Propyl-d7-amine as an internal standard is a deliberate choice grounded in fundamental principles of analytical chemistry, ensuring the creation of a robust, self-validating analytical system.

-

Physicochemical Congruence: The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts a mass shift without significantly altering the molecule's chemical properties (e.g., polarity, pKa, boiling point).[4][5] This ensures that iso-Propyl-d7-amine and the native analyte exhibit nearly identical behavior during extraction, derivatization, and chromatography. Any loss of analyte during a preparation step will be mirrored by a proportional loss of the SIL-IS.

-

Mitigation of Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[7] Because the SIL-IS co-elutes and shares chemical properties with the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the analyte signal to the IS signal remains constant, effectively nullifying the matrix effect and leading to accurate quantification.[7]

-

Mass Spectrometric Resolution: The +7 Dalton mass difference between iso-Propyl-d7-amine and isopropylamine provides a clear, unambiguous distinction in the mass spectrometer.[5] This prevents isotopic crosstalk and allows for the simultaneous, interference-free detection of both compounds.

-

Isotopic Stability: The deuterium atoms in iso-Propyl-d7-amine are bonded to carbon atoms, which are not prone to exchange with protons from solvents or the sample matrix under typical analytical conditions. This stability is critical for maintaining the integrity of the standard throughout the analytical process.

Comprehensive Experimental Workflow

The following workflow provides a panoramic view of the entire analytical process, from initial sample handling to final data interpretation. Each stage is designed to build upon the last, creating an integrated and self-validating system.

Figure 1: Integrated workflow for sample preparation and analysis.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Optimization may be required based on the specific analyte, matrix, and available instrumentation.

Protocol: Preparation of Stock and Working Solutions

Objective: To create accurate and stable solutions of the analyte and internal standard for calibration, quality control, and spiking.

Materials:

-

iso-Propyl-d7-amine (≥98% isotopic purity)[6]

-

Analyte of interest (certified reference material)

-

LC-MS grade methanol

-

Class A volumetric flasks and calibrated pipettes

Procedure:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of the analyte and iso-Propyl-d7-amine into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with LC-MS grade methanol.

-

Cap and vortex thoroughly. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. These stocks should be stored at -20°C or as recommended by the supplier.

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the 1 mg/mL iso-Propyl-d7-amine stock solution with 50:50 methanol:water to reach a final concentration of 100 ng/mL.

-

Rationale: The concentration should be high enough to provide a stable and reproducible signal in the mass spectrometer but not so high as to cause detector saturation.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Perform serial dilutions of the 1 mg/mL analyte stock solution to create a series of working solutions.

-

Spike these working solutions into blank biological matrix (e.g., plasma) to create calibration standards (typically 8-10 non-zero points) and QC samples (at a minimum: low, medium, and high concentrations).

-

Rationale: Preparing calibration standards and QCs in the same biological matrix as the unknown samples is critical for accurately mimicking the analytical conditions and accounting for matrix effects, as stipulated by regulatory guidelines.[8][9]

-

Protocol: Protein Precipitation for Plasma Samples

Objective: To remove the majority of proteins from plasma samples, which can interfere with LC-MS analysis, while efficiently extracting the analyte and internal standard.

Materials:

-

Calibrators, QCs, and unknown plasma samples

-

Internal Standard Spiking Solution (100 ng/mL)

-

Ice-cold acetonitrile with 0.1% formic acid (precipitation solvent)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer and refrigerated centrifuge

Procedure:

-

Sample Aliquoting: To appropriately labeled microcentrifuge tubes, add 50 µL of plasma for each standard, QC, and unknown sample.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL iso-Propyl-d7-amine spiking solution to every tube. Vortex briefly.

-

Rationale: The IS must be added before the precipitation step to ensure it undergoes the exact same extraction process as the analyte, which is fundamental to its purpose of correcting for variability.[10]

-

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile (3:1 ratio of solvent to plasma) to each tube.[11][12]

-

Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully pipette the clear supernatant into a clean 96-well plate or new tubes, being careful not to disturb the protein pellet.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase A (or a weak solvent compatible with your LC method). This step concentrates the analyte and places it in a solvent ideal for injection.[14]

Data Interpretation and System Validation

Objective: To construct a valid calibration curve and use it to determine the concentration of the analyte in unknown samples while verifying the method's performance with QC samples.

Data Presentation: Example Calibration Run

| Sample ID | Analyte Area | IS Area (d7) | Area Ratio (Analyte/IS) | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| Calibrator 1 | 2,150 | 245,800 | 0.0087 | 0.5 | 0.48 | 96.0 |

| Calibrator 2 | 4,410 | 251,200 | 0.0176 | 1.0 | 1.03 | 103.0 |

| Calibrator 3 | 21,980 | 249,500 | 0.0881 | 5.0 | 5.11 | 102.2 |

| Calibrator 4 | 115,200 | 253,100 | 0.4551 | 25.0 | 24.75 | 99.0 |

| Calibrator 5 | 448,700 | 247,900 | 1.8100 | 100.0 | 101.3 | 101.3 |

| QC Low | 4,350 | 248,800 | 0.0175 | 1.0 | 1.02 | 102.0 |

| QC Mid | 116,100 | 254,000 | 0.4571 | 25.0 | 24.88 | 99.5 |

| QC High | 451,200 | 250,100 | 1.8039 | 100.0 | 100.8 | 100.8 |

| Unknown 1 | 78,550 | 251,500 | 0.3123 | --- | 16.94 | --- |

Analysis Protocol:

-

Generate Calibration Curve: Plot the "Area Ratio (Analyte/IS)" (y-axis) against the "Nominal Conc. (ng/mL)" (x-axis) for the calibration standards.

-

Perform Regression: Apply a weighted (typically 1/x or 1/x²) linear regression to the data. The correlation coefficient (r²) should be >0.99 for a valid curve.

-

Quantify Samples: Use the resulting regression equation (y = mx + b) to calculate the concentration of the analyte in the unknown samples and QCs based on their measured Area Ratios.

-

Validate the Run: The analytical run is considered acceptable if the calculated concentrations of the QC samples are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[9] This step is crucial for the "self-validating" nature of the protocol.

Conclusion

This application note details a comprehensive and robust methodology for sample preparation using iso-Propyl-d7-amine as a stable isotope-labeled internal standard. By adhering to these protocols—grounded in established principles of analytical chemistry and regulatory guidelines—researchers can significantly enhance the accuracy, precision, and reliability of their bioanalytical data. The use of a SIL-IS is a critical investment in data quality, providing the confidence needed for pivotal decisions in drug development and scientific research.

References

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Available at: [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

-

LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

-

Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Available at: [Link]

-

American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available at: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

-

Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. Available at: [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isopropyl-d7-amine | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 5. Isopropyl-d7-amine D 98atom , 98 CP 106658-09-7 [sigmaaldrich.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing iso-Propyl-d7-amine in Quantitative Assays

Welcome to the technical support hub for the optimal use of iso-Propyl-d7-amine as a Stable Isotope-Labeled Internal Standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this critical reagent for robust and reproducible quantitative assays, primarily in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of iso-Propyl-d7-amine.

Q1: What is iso-Propyl-d7-amine and why is it used as an internal standard?

Iso-Propyl-d7-amine is a deuterated form of isopropylamine, meaning seven hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium.[1] This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties.[2]

It is an ideal internal standard (IS) for quantitative mass spectrometry because:

-

Co-elution: It behaves almost identically to the non-labeled analyte (the compound you are measuring) during chromatographic separation.[3]

-

Compensates for Variability: It corrects for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[4] Any loss of analyte during extraction, for example, will be mirrored by a proportional loss of the IS.

-

Minimizes Matrix Effects: Biological samples contain complex matrices (e.g., salts, lipids, proteins) that can suppress or enhance the analyte signal during ionization.[5][6] Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[7]

Q2: What is the "right" concentration for my iso-Propyl-d7-amine working solution?

There is no single "right" concentration; it must be empirically determined for each specific assay. However, a widely accepted starting point is to use a concentration that produces a signal intensity (peak area) similar to the analyte's signal at the midpoint of your calibration curve.

The key is to add a constant, known amount of the IS to every sample, calibrator, and quality control (QC) sample.[8] The calibration curve is then built by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration.[4][9]

Q3: What are the consequences of using an IS concentration that is too high or too low?

-

Too High: An excessively high IS concentration can lead to detector saturation, ion suppression of the analyte itself, and potential non-linearity in the calibration curve.[10] It can also introduce significant amounts of the unlabeled analyte as a low-level impurity, which can interfere with the measurement of the analyte at the lower limit of quantification (LLOQ).[9]

-

Too Low: A very low IS concentration results in a weak signal with poor ion statistics. This leads to high variability (imprecision) in the analyte/IS ratio, especially for low-concentration samples, compromising the accuracy and reproducibility of the assay.[11]

Q4: When in my workflow should I add the iso-Propyl-d7-amine?

The internal standard should be added as early as possible in the sample preparation process.[12] This ensures that it experiences all the same extraction, cleanup, and potential loss steps as the analyte, which is the primary reason for its use. Adding the IS just before injection will only correct for instrument variability, not for variability in the sample preparation.

Experimental Protocols & Workflows

Adherence to validated protocols is critical for reproducible results. Below are step-by-step guides for key experiments in optimizing your IS concentration.

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of your standard solutions is the foundation of a reliable assay.

-

Primary Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount (e.g., 10 mg) of neat iso-Propyl-d7-amine.

-

Dissolve it in a Class A volumetric flask with a high-purity solvent (e.g., methanol or acetonitrile) to the final volume (e.g., 10 mL).

-

Store this stock solution under appropriate conditions (typically refrigerated or frozen) as recommended by the manufacturer.

-

-

Intermediate Stock Solution (e.g., 10 µg/mL):

-

Perform a serial dilution from the primary stock. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume.

-

-

Working Internal Standard Solution:

-

Dilute the intermediate stock to a concentration appropriate for spiking into your samples. The final concentration in the sample should be determined using the protocol below. For example, if you want a final in-sample concentration of 50 ng/mL and you are adding 10 µL of working solution to 190 µL of sample, your working solution should be 1 µg/mL (20x the final concentration).

-

Protocol 2: Determining the Optimal IS Concentration

This experiment aims to find a concentration that provides a stable and robust signal without causing analytical issues.

-

Prepare Analyte Samples: Prepare at least 5 replicates of your biological matrix (e.g., plasma) spiked with your analyte at a mid-range concentration of your expected calibration curve (e.g., C4 or C5).

-

Prepare IS Dilutions: Create a series of iso-Propyl-d7-amine working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).

-

Spike and Process:

-

To each analyte sample, add a constant volume of one of the IS working solutions.

-

Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS Analysis: Analyze the processed samples.

-

Data Evaluation:

-

Tabulate the absolute peak area of the analyte and the internal standard.

-

Calculate the Analyte/IS peak area ratio.

-

Calculate the precision (%CV) of the area ratio for the replicates at each IS concentration.

-

Data Interpretation Table:

| IS Conc. (ng/mL) | Analyte Area (Avg) | IS Area (Avg) | Area Ratio (Avg) | Area Ratio %CV | Observations |

| 10 | 550,000 | 80,000 | 6.88 | 18.5% | High variability, poor IS signal. |

| 50 | 545,000 | 410,000 | 1.33 | 4.2% | Good precision, stable signal. |

| 100 | 552,000 | 830,000 | 0.67 | 3.8% | Good precision, stable signal. |

| 250 | 510,000 | 2,150,000 | 0.24 | 4.5% | Slight analyte suppression noted. |

| 500 | 450,000 | 4,500,000 | 0.10 | 5.1% | Significant analyte suppression. |

Workflow for Assay Development with SIL-IS

The following diagram illustrates the logical flow for incorporating and validating iso-Propyl-d7-amine in a new bioanalytical method, in line with regulatory expectations.[13][14]

Troubleshooting Guide

Even with careful optimization, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.

Problem: High Variability / Poor Precision (%CV > 15%)

High variability in your QC samples or replicates is a common sign that the internal standard is not performing its function correctly.

| Potential Cause | Diagnostic Check | Corrective Action |

| IS Concentration Too Low | Review the absolute peak area of iso-Propyl-d7-amine in your low QC samples. Is the signal noisy or poorly defined? | Increase the IS working concentration and re-evaluate. Ensure the IS peak area is at least 5-10 times the signal-to-noise ratio. |

| Inconsistent IS Addition | Review your sample preparation procedure. Is the IS added with a calibrated pipette? Is the mixing/vortexing step adequate to ensure homogeneity? | Calibrate pipettes regularly. Add the IS to the sample matrix before any protein precipitation or extraction steps to ensure it is well-mixed.[8] |

| Poor Recovery | The absolute response of the IS is consistently low across all samples compared to a neat standard injection. | Re-evaluate the sample extraction procedure. The chosen method (e.g., SPE, LLE) may not be suitable for the chemical properties of isopropylamine.[15] |

| Differential Matrix Effects | Does the IS peak area vary significantly and randomly between different samples? This suggests the IS is not tracking the analyte's experience in the matrix. | Ensure the analyte and IS are co-eluting perfectly. Even slight separation can expose them to different matrix interferences.[3] Consider further sample cleanup to remove interfering matrix components.[5] |

Problem: Non-Linear Calibration Curve

A non-linear or heteroscedastic calibration curve can indicate a systematic issue with the analyte-to-IS relationship.

| Potential Cause | Diagnostic Check | Corrective Action |

| IS Concentration Too High | Examine the IS peak shape and intensity at the high end of the calibration curve. Is there evidence of peak fronting or a plateau in response, suggesting detector saturation? | Reduce the concentration of the iso-Propyl-d7-amine working solution. The IS signal should not saturate the detector at any point. |

| Contribution from Unlabeled Analyte | Is the blank sample (containing only IS) showing a significant response in the analyte's MRM channel? | The contribution of unlabeled analyte from the IS solution should be less than 5% of the analyte response at the LLOQ.[9] If it is higher, you may need a purer source of the internal standard or need to adjust the IS concentration. |

| Analyte-IS Crosstalk | Inject a high concentration of the analyte without IS. Is there any signal in the IS MRM channel? Inject a high concentration of the IS without analyte. Is there any signal in the analyte MRM channel? | Re-evaluate your MS/MS transitions. Ensure they are specific and that there is no isotopic crosstalk between the analyte and IS channels. |

Troubleshooting Decision Tree

Use this diagram to guide your troubleshooting process when encountering assay performance issues.

References

-

Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC North America, 31(6), 438-444. [Link]

-

Owen, L., & Keevil, B. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL. [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 39(5), 214-219. [Link]

-

Semerjian, L. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

-

ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. [Link]

-

Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]

-

RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]

-

Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

-

ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

Sources

- 1. Isopropyl-d7-amine | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 8. msacl.org [msacl.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. fda.gov [fda.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]

impact of iso-Propyl-d7-amine impurities on results

As a Senior Application Scientist, I've frequently collaborated with research, clinical, and drug development teams who rely on stable isotope-labeled (SIL) internal standards for quantitative mass spectrometry. The accuracy and reliability of their data are paramount. This guide is designed to address a critical, yet often overlooked, aspect of these experiments: the impact of impurities in iso-Propyl-d7-amine.

This technical support center provides in-depth, experience-based answers and troubleshooting protocols to help you identify, understand, and mitigate the effects of these impurities, ensuring the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have regarding impurities in iso-Propyl-d7-amine.

Q1: What are the most common impurities in iso-Propyl-d7-amine, and where do they originate?

A1: The impurities in iso-Propyl-d7-amine can be broadly categorized into two types: isotopic and chemical.

-

Isotopic Impurities: These are molecules of isopropylamine that are not fully deuterated. For example, you might have d0 (non-labeled), d1, d2, d3, d4, d5, or d6 species present. These arise from incomplete deuteration during the chemical synthesis process. The presence of the unlabeled drug (d0) as an impurity in deuterated internal standards is a significant concern as it can interfere with the analysis of the actual analyte, leading to inaccurate results[1].

-

Chemical Impurities: These are non-isopropylamine molecules that are byproducts of the synthesis or degradation. Common synthesis routes for isopropylamine involve the reaction of acetone with ammonia and hydrogen[2][3]. Potential chemical impurities from this process can include:

Q2: How can a small isotopic impurity (like the d0 version) in my iso-Propyl-d7-amine internal standard significantly impact my quantitative results?

A2: This is a critical issue known as isotopic crosstalk or cross-signal contribution. Even a small amount of the non-deuterated (d0) analyte present as an impurity in your stable isotope-labeled internal standard (SIL-IS) can lead to artificially high analytical results[1][5].

Here's the mechanism: The mass spectrometer monitors a specific mass-to-charge ratio (m/z) for both the analyte and the internal standard. If your d7-internal standard is contaminated with d0-analyte, that d0-contaminant will contribute to the signal at the analyte's m/z, artificially inflating the analyte's measured response. This leads to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ)[1]. Regulatory guidelines, such as the ICH M10, have specific acceptance criteria for this interference, stating that the contribution of the internal standard to the analyte's signal should be no more than 20% of the LLOQ response[6].

Q3: I'm observing "ghost peaks" in my LC-MS chromatogram when running blanks after injecting my sample prepared with iso-Propyl-d7-amine. What is the likely cause?

A3: Ghost peaks are peaks that appear in your chromatogram where you don't expect them, often in blank injections following a sample injection[7][8]. When associated with iso-Propyl-d7-amine, the cause is often related to chemical impurities rather than isotopic ones.

Amines, like isopropylamine, are basic and can be "sticky" in a chromatographic system. If your iso-Propyl-d7-amine contains less volatile or more polar amine impurities (like diisopropylamine), these can be retained on the column or elsewhere in the LC system (e.g., the injector) and then slowly "bleed" off in subsequent runs, appearing as broad peaks in your blank injections[9][10][11]. Another possibility is the presence of impurities in the mobile phase itself, which can accumulate on the column and elute as a ghost peak during the gradient[12].

Q4: What is "isotopic purity," and what level is generally considered acceptable for regulated bioanalysis?

A4: Isotopic purity refers to the percentage of the molecules that have the desired number of deuterium atoms. For example, an isotopic purity of 99.5% for iso-Propyl-d7-amine means that 99.5% of the isopropylamine molecules contain seven deuterium atoms, and the remaining 0.5% consists of a mixture of d0 to d6 isotopologues.